molecular formula C20H23Cl2N3O3S2 B2711615 N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE CAS No. 1219196-58-3

N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE

Cat. No.: B2711615
CAS No.: 1219196-58-3
M. Wt: 488.44
InChI Key: XHOKYDFNXSWVNO-UHFFFAOYSA-N
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Description

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-methanesulfonylbenzamide hydrochloride is a structurally complex benzamide derivative featuring a benzothiazole core substituted with chloro and methyl groups at the 7- and 4-positions, respectively.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S2.ClH/c1-13-5-10-16(21)18-17(13)22-20(28-18)24(12-11-23(2)3)19(25)14-6-8-15(9-7-14)29(4,26)27;/h5-10H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOKYDFNXSWVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro and methyl groups: These groups can be introduced via halogenation and alkylation reactions.

    Attachment of the dimethylaminoethyl group: This step often involves nucleophilic substitution reactions.

    Formation of the methylsulfonylbenzamide moiety: This can be synthesized through sulfonation and subsequent amidation reactions.

    Final coupling and hydrochloride formation: The final product is obtained by coupling the intermediate compounds and converting the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Pharmacological Research

The compound has been studied for its potential as a therapeutic agent due to its ability to modulate neurotransmitter systems. It acts as a positive allosteric modulator of the AMPA receptor, which is crucial in synaptic transmission and plasticity. This modulation can lead to enhanced cognitive functions and neuroprotection against excitotoxicity, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Studies have demonstrated its effectiveness against breast cancer and melanoma cells, suggesting its potential use in cancer therapy .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy in inhibiting microbial growth positions it as a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Biochemical Assays

Due to its unique structure, the compound is utilized in biochemical assays to study enzyme interactions and signal transduction pathways. It serves as a valuable reagent in understanding the mechanisms of action of various biological molecules, contributing to advancements in molecular biology .

Case Studies

StudyApplicationFindings
Study on NeuroprotectionPharmacologyDemonstrated enhanced cognitive function in animal models through AMPA receptor modulation .
Anticancer EfficacyOncologyInhibited growth of breast cancer cells by inducing apoptosis; showed promise in combination therapies .
Antimicrobial TestingMicrobiologyEffective against multi-drug resistant bacterial strains, highlighting potential for new antibiotic development .

Mechanism of Action

The mechanism of action of N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s benzothiazole core distinguishes it from simpler benzamides (e.g., ) and aligns it with heterocyclic systems like thiazoles . Benzothiazoles are known for enhanced electron-withdrawing properties and metabolic stability compared to benzamides.
  • The hydrochloride salt improves aqueous solubility, a feature shared with , which may enhance bioavailability in pharmacological contexts.

Physicochemical and Spectroscopic Properties

While spectroscopic data for the target compound are unavailable in the evidence, parallels can be drawn from related studies:

  • IR Spectroscopy : The MeSO₂ group is expected to show strong S=O stretching bands near 1150–1300 cm⁻¹, distinct from the C=O stretches (~1650 cm⁻¹) in benzamides .
  • NMR: The benzothiazole protons (e.g., H-2) would resonate downfield (δ 8–9 ppm) due to electron withdrawal, while the dimethylaminoethyl chain’s N–CH₃ groups would appear near δ 2.2–2.5 ppm .
  • Solubility : The hydrochloride salt likely confers higher water solubility than free-base analogs like or , similar to .

Biological Activity

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-methanesulfonylbenzamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure, which includes:

  • Benzothiazole moiety : Known for its diverse biological activities.
  • Methanesulfonyl group : Often associated with increased solubility and bioavailability.
  • Dimethylamino ethyl group : Enhances interaction with biological targets.

The molecular formula is C19H24ClN3O3SC_{19}H_{24}ClN_{3}O_{3}S, and it has a molecular weight of approximately 407.93 g/mol.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Benzothiazole derivatives have also been explored for their anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been shown to inhibit the proliferation of breast cancer cell lines by modulating the expression of genes involved in cell cycle regulation .

The mechanism of action for this compound appears to involve:

  • Inhibition of key enzymes : It may inhibit enzymes critical for cancer cell survival and proliferation.
  • Induction of oxidative stress : This leads to cell death in susceptible cancer cells.
  • Interaction with DNA : Some studies suggest that benzothiazole derivatives can intercalate with DNA, disrupting replication and transcription processes .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of several benzothiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL, demonstrating significant antibacterial potential .

Study 2: Anticancer Effects

In a recent investigation reported in Cancer Letters, researchers assessed the cytotoxic effects of this compound on human breast cancer cells. The compound exhibited a dose-dependent inhibition of cell growth, with IC50 values around 15 µM after 48 hours of treatment .

Data Tables

Biological ActivityTarget Organism/Cell TypeObserved EffectReference
AntimicrobialE. coliMIC = 32 µg/mL
AnticancerBreast Cancer CellsIC50 = 15 µM after 48h
Apoptosis InductionVarious Cancer LinesIncreased apoptosis rates

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Use Design of Experiments (DoE) to systematically screen variables (e.g., temperature, solvent ratios, catalyst loading). Bayesian optimization algorithms are particularly effective for minimizing experimental runs while maximizing yield .
  • Employ parallel synthesis techniques to test multiple reaction conditions simultaneously, guided by statistical models to identify optimal parameters .
  • Monitor intermediates via HPLC or LC-MS to isolate and address side reactions early .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR (¹H, ¹³C, 2D-COSY) : Resolve structural ambiguities, such as confirming the substitution pattern on the benzothiazole ring .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the methanesulfonyl and dimethylaminoethyl groups .
  • FT-IR : Identify functional groups (e.g., sulfonyl stretches at ~1350 cm⁻¹ and benzothiazole C=N at ~1600 cm⁻¹) .

Q. How can solubility and stability issues be addressed during in vitro assays?

Methodological Answer:

  • Solubility Screening : Test polar aprotic solvents (DMSO, DMF) or surfactants (Tween-80) for aqueous dispersion. Use dynamic light scattering (DLS) to assess colloidal stability .
  • Stability Profiling : Conduct accelerated degradation studies under varying pH (1–13), UV light, and temperatures (4–40°C). Monitor degradation products via LC-MS .

Q. What strategies validate the reactivity of functional groups (e.g., methanesulfonyl, benzothiazole) in downstream modifications?

Methodological Answer:

  • Protection/Deprotection : Use tert-butyl groups to protect amines during sulfonylation reactions. Confirm efficiency via TLC or NMR .
  • Click Chemistry : Test alkyne-azide cycloaddition on the dimethylaminoethyl side chain to assess modular derivatization potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

Methodological Answer:

  • Analog Synthesis : Modify the benzothiazole (e.g., halogen substitution) and methanesulfonyl groups. Assess impact on target binding using SPR or ITC .
  • Computational Docking : Perform molecular dynamics simulations to predict interactions with receptors (e.g., kinase domains) and prioritize analogs for synthesis .

Q. What mechanistic insights can resolve contradictions in biological activity data (e.g., varying IC₅₀ values across assays)?

Methodological Answer:

  • Assay Replication : Validate activity in orthogonal assays (e.g., cell-free vs. cell-based) to rule out off-target effects .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies .

Q. How can advanced analytical methods (e.g., spectrofluorometry) quantify trace impurities?

Methodological Answer:

  • Fluorescence Tagging : Derivatize impurities with fluorophores (e.g., dansyl chloride) for detection at nanomolar levels .
  • HPLC-MS/MS with MRM : Develop multiple reaction monitoring transitions to quantify specific degradation products .

Q. What green chemistry approaches minimize waste during scale-up?

Methodological Answer:

  • Continuous Flow Synthesis : Reduce solvent use and improve heat transfer efficiency compared to batch reactions .
  • Biocatalysis : Explore enzymatic routes for benzothiazole ring formation to avoid heavy metal catalysts .

Q. How can machine learning models predict synthetic pathways for novel derivatives?

Methodological Answer:

  • Retrosynthesis Algorithms : Train models on reaction databases (e.g., Reaxys) to propose feasible routes for introducing substituents on the benzamide core .
  • Yield Prediction : Use neural networks to correlate reaction conditions (e.g., solvent polarity, catalyst) with yields of analogous compounds .

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